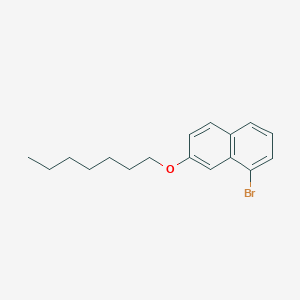

1-Bromo-7-heptoxynaphthalene

Description

Significance of Functionalized Naphthalenes in Modern Organic Chemistry

The strategic placement of various functional groups onto the naphthalene (B1677914) core gives rise to a diverse class of compounds with tailored electronic, optical, and biological properties. researchgate.netlifechemicals.com The construction of these highly functionalized naphthalene derivatives is a key objective for organic chemists, as these molecules are often precursors to advanced materials, pharmaceuticals, and agrochemicals. lifechemicals.comrsc.org The inherent aromaticity and extended π-system of the naphthalene ring make its derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, many natural products and commercial drugs feature a naphthalene moiety, underscoring its importance in medicinal chemistry. lifechemicals.com

Overview of Halogenated and Alkoxylated Aromatic Systems in Synthetic Strategy

Halogenated and alkoxylated aromatic compounds are cornerstones of synthetic organic chemistry, offering a versatile toolkit for molecular construction. Halogens, such as bromine, are excellent leaving groups in cross-coupling reactions and can also direct the regioselectivity of further functionalization. orgsyn.org The introduction of a halogen atom onto an aromatic ring is a common strategy to create a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. orgsyn.org

Alkoxy groups, on the other hand, are typically electron-donating substituents that can influence the reactivity and solubility of the aromatic system. The process of alkoxylation, particularly of halogenated aromatic compounds, is a significant transformation in organic synthesis. google.com The combination of a halogen and an alkoxy group on an aromatic scaffold, as seen in 1-Bromo-7-heptoxynaphthalene, creates a bifunctional molecule with distinct reactive sites, enabling sequential and selective chemical modifications.

Research Rationale for Investigating 1-Bromo-7-heptoxynaphthalene

The specific substitution pattern of 1-Bromo-7-heptoxynaphthalene presents a compelling case for academic investigation, primarily centered around the principles of positional isomerism and substituent effects.

Unlike benzene (B151609), which has only one possible monosubstituted position, naphthalene has two distinct positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). quora.com This leads to a greater number of possible isomers for disubstituted naphthalenes, each with unique properties. vedantu.comaskfilo.com The electronic and steric interactions between substituents are highly dependent on their relative positions on the naphthalene rings. rsc.orgresearchgate.netnih.gov

The substituent effect, which describes how the electronic properties of a molecule are altered by the addition of functional groups, is a fundamental concept in organic chemistry. nih.gov In naphthalene systems, the effect of a substituent on the reactivity of the rings is more complex than in benzene due to the non-equivalent positions. rsc.orgmsu.edu The bromine atom at the 1-position and the heptoxy group at the 7-position in 1-Bromo-7-heptoxynaphthalene will have a combined electronic influence on the naphthalene core, affecting its reactivity in electrophilic and nucleophilic substitution reactions.

| Property | Description |

| Positional Isomerism | The existence of molecules that have the same molecular formula but differ in the position of the functional groups on the parent structure. In naphthalene, this leads to a variety of disubstituted isomers with distinct chemical and physical properties. vedantu.comrsc.org |

| Substituent Effects | The influence of a substituent on the reactivity and properties of a molecule. This can be divided into inductive effects (through-bond polarization) and resonance effects (delocalization of electrons). researchgate.netnih.gov |

Research into 1-Bromo-7-heptoxynaphthalene and its analogs is driven by the desire to understand and harness the interplay between the bromo and alkoxy substituents. The bromine atom serves as a versatile handle for a variety of synthetic transformations, including Suzuki, Stille, and Heck cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds. The heptoxy group, a long-chain alkoxy substituent, can influence the molecule's physical properties, such as solubility and liquid crystalline behavior.

The academic inquiry into such structures would likely involve:

Synthesis and Characterization: Developing efficient synthetic routes to 1-Bromo-7-heptoxynaphthalene and related compounds, followed by thorough characterization of their spectroscopic and physical properties.

Reactivity Studies: Investigating the regioselectivity of further functionalization of the naphthalene ring, exploring how the existing substituents direct incoming electrophiles or nucleophiles.

Application in Materials Science: Exploring the potential of these compounds as building blocks for liquid crystals, polymers, or organic electronic materials. The long heptoxy chain could induce self-assembly and specific packing in the solid state.

Medicinal Chemistry Exploration: Using 1-Bromo-7-heptoxynaphthalene as a scaffold to synthesize more complex molecules with potential biological activity.

While specific, in-depth studies focused solely on 1-Bromo-7-heptoxynaphthalene are not extensively documented in publicly available literature, the principles of naphthalene chemistry strongly suggest its utility as a valuable intermediate in various research domains. The compound embodies the strategic design of functionalized aromatic systems for targeted applications.

Structure

3D Structure

Properties

Molecular Formula |

C17H21BrO |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

1-bromo-7-heptoxynaphthalene |

InChI |

InChI=1S/C17H21BrO/c1-2-3-4-5-6-12-19-15-11-10-14-8-7-9-17(18)16(14)13-15/h7-11,13H,2-6,12H2,1H3 |

InChI Key |

HXBXIFUQMNIMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=CC=C2Br)C=C1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Bromo 7 Heptoxynaphthalene

Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom on the naphthalene (B1677914) ring is the most reactive site for transformations, making it a key precursor in the synthesis of various substituted naphthalene derivatives. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. nih.gov This reaction involves the coupling of the aryl bromide, 1-bromo-7-heptoxynaphthalene, with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govyonedalabs.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.gov

The general scheme for the Suzuki-Miyaura coupling of 1-bromo-7-heptoxynaphthalene involves its reaction with an aryl or heteroaryl boronic acid. These reactions typically provide the corresponding arylated naphthalene derivatives in good to excellent yields. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good |

This table represents typical conditions and outcomes for Suzuki-Miyaura reactions and is for illustrative purposes.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings are also instrumental in the functionalization of 1-bromo-7-heptoxynaphthalene.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between 1-bromo-7-heptoxynaphthalene and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. wikipedia.orgnih.gov This method is highly efficient for the synthesis of alkynylnaphthalenes, which are valuable intermediates in materials science and medicinal chemistry. researchgate.net

The Heck reaction involves the coupling of 1-bromo-7-heptoxynaphthalene with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org The Heck reaction provides a direct method for the arylation of olefins, leading to the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives, among others. libretexts.orgresearchgate.net

The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for 1-bromo-7-heptoxynaphthalene. organic-chemistry.orgwikipedia.org This reaction is known for its versatility and the stability of the organostannane reagents. organic-chemistry.orgresearchgate.net Despite the toxicity of tin compounds, the Stille coupling remains a valuable tool for the formation of complex carbon-carbon bonds. organic-chemistry.orgnih.gov

Table 2: Overview of Sonogashira, Heck, and Stille Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylnaphthalene |

| Heck | Alkene | Pd catalyst, Base | Alkenylnaphthalene |

This table provides a general overview of these cross-coupling reactions.

The Negishi coupling employs an organozinc reagent as the nucleophilic partner to react with 1-bromo-7-heptoxynaphthalene. organic-chemistry.org This reaction is catalyzed by either a nickel or palladium complex and is known for its high reactivity and broad scope. organic-chemistry.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. organic-chemistry.org It was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

While less common for a simple aryl bromide like 1-bromo-7-heptoxynaphthalene, stereoselective cross-coupling reactions are a significant area of research. nih.gov These reactions aim to control the three-dimensional arrangement of atoms in the product. In the context of this specific compound, stereoselectivity would become relevant if the coupling partner or a substituent on the naphthalene ring possessed a chiral center. The development of chiral ligands for the palladium catalyst can influence the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer or diastereomer. nih.gov However, specific examples involving 1-bromo-7-heptoxynaphthalene are not widely reported in the literature.

Nucleophilic Aromatic Substitution (SNAr) on the Naphthalene Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The 1-bromo-7-heptoxynaphthalene molecule lacks significant electron-withdrawing groups on the naphthalene ring. The heptoxy group is, in fact, an electron-donating group. Therefore, the naphthalene core is not sufficiently activated for SNAr reactions to proceed under standard conditions. The intermediate formed upon nucleophilic attack would be energetically unfavorable due to the loss of aromaticity without sufficient charge stabilization. libretexts.org Consequently, direct displacement of the bromide by nucleophiles via an SNAr mechanism is not a synthetically viable pathway for this compound.

Functionalization of the Heptoxy Side Chain

The heptoxy side chain offers another potential site for chemical modification, although this is less frequently explored than reactions at the aryl bromide position. The primary transformation involving this chain would be the cleavage of the ether linkage. This can typically be achieved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. Cleavage of the ether would yield 7-bromo-1-naphthol, a key intermediate for the synthesis of other ether or ester derivatives. Further reactions could then be performed on the newly formed hydroxyl group. Direct functionalization of the alkyl chain without cleaving the ether is more challenging and would likely involve radical-based reactions, which could lack selectivity.

Reactions at the Terminal Alkyl Chain and Alpha-Oxygen Position

The heptoxy group of 1-Bromo-7-heptoxynaphthalene offers sites for chemical modification at both its terminal end and the carbon atom adjacent to the ether oxygen (the alpha-position).

The terminal methyl group and the methylene (B1212753) groups of the n-heptyl chain can undergo free-radical halogenation. This type of reaction is typically initiated by UV light or a radical initiator and can lead to a mixture of halogenated isomers. The selectivity of this reaction is often low, but it provides a pathway to introduce further functionality.

At the alpha-position to the ether oxygen, the C-H bonds are activated towards oxidation. This increased reactivity is due to the stabilizing effect of the adjacent oxygen atom on potential radical or cationic intermediates. Oxidation at this position can lead to the formation of an acetal (B89532) or further cleavage of the ether bond.

| Reaction Type | Reagents | Position of Reaction | Product Type |

| Free-Radical Halogenation | NBS, AIBN | Terminal Alkyl Chain | Halogenated Alkyl Chain |

| Oxidation | Oxidizing Agents | Alpha-Oxygen Position | Acetal/Ketone |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

Cleavage and Modification of the Ether Linkage

The ether linkage in 1-Bromo-7-heptoxynaphthalene is generally stable but can be cleaved under harsh conditions. masterorganicchemistry.com Strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) can facilitate this cleavage. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion on the adjacent carbon of the alkyl chain results in the formation of 1-bromo-7-naphthol and the corresponding 1-haloheptane. masterorganicchemistry.com

The reaction mechanism is typically SN2 for a primary alkyl group like n-heptyl. masterorganicchemistry.com This process requires forcing conditions, including high temperatures. masterorganicchemistry.com

| Reagent | Product 1 | Product 2 |

| Hydrogen Iodide (HI) | 1-Bromo-7-naphthol | 1-Iodoheptane |

| Hydrogen Bromide (HBr) | 1-Bromo-7-naphthol | 1-Bromoheptane |

Modification of the ether linkage without complete cleavage is less common but can be envisioned through reactions that functionalize the alpha-position, as mentioned previously.

C-H Functionalization of Naphthalene Derivatives with Existing Substituents

The direct functionalization of carbon-hydrogen (C-H) bonds on the naphthalene core represents a powerful and atom-economical approach to synthesize more complex molecules. The existing bromo and heptoxy substituents on 1-Bromo-7-heptoxynaphthalene play a crucial role in directing where these new functional groups are introduced.

Directed C-H Activation Strategies

In directed C-H activation, a functional group on the substrate, known as a directing group, coordinates to a metal catalyst and brings it into close proximity to a specific C-H bond. nih.govnih.gov This strategy allows for highly regioselective functionalization. nih.govnih.gov While the heptoxy group itself is a weak directing group, it can influence the electronic properties of the naphthalene ring.

For more effective directed C-H activation, a stronger directing group would typically be introduced to the naphthalene scaffold. However, the existing substituents can electronically influence the regioselectivity of C-H functionalization reactions directed by other groups.

Remote C-H Functionalization

Achieving functionalization at positions remote from the existing functional groups is a significant challenge in C-H activation. nih.govnih.gov Recent advances have focused on developing strategies to overcome the inherent preference for ortho-functionalization (functionalization at the position next to a directing group). nih.gov These methods often employ specialized directing groups or templates that can reach more distant C-H bonds. nih.gov

Intramolecular hydrogen atom transfer (HAT) is another strategy for remote C-H functionalization. nih.gov In this approach, a radical is generated elsewhere in the molecule, which can then abstract a hydrogen atom from a remote C-H bond, leading to its functionalization. nih.gov For a molecule like 1-Bromo-7-heptoxynaphthalene, this could potentially allow for functionalization at various positions on the naphthalene core, depending on the reaction design.

Cascade and Domino Reactions Involving Naphthalene Derivatives

Cascade and domino reactions are powerful synthetic strategies where a single reaction setup initiates a sequence of transformations to build complex molecular architectures in a single operation. beilstein-journals.org These reactions are highly efficient and can significantly reduce the number of steps required in a synthesis. beilstein-journals.org

While specific cascade reactions starting from 1-Bromo-7-heptoxynaphthalene are not extensively documented, this molecule could be a product of such a reaction. For instance, domino reactions have been developed for the synthesis of highly functionalized naphthalenes. beilstein-journals.orgrsc.org These processes often involve a series of cycloadditions, condensations, and rearrangements. rsc.org

Conversely, the bromo and heptoxy functionalities on 1-Bromo-7-heptoxynaphthalene could be utilized in subsequent cascade reactions. The bromo group, for example, is a versatile handle for cross-coupling reactions, which could be the initiating step of a cascade sequence. The heptoxy group can influence the reactivity and solubility of the molecule and its intermediates.

| Reaction Type | Description | Potential Role of 1-Bromo-7-heptoxynaphthalene |

| Cycloaddition/Aromatization | A series of reactions that form the naphthalene core from simpler starting materials. | Could be a target product of such a sequence. |

| Cross-Coupling Initiated Cascade | A cross-coupling reaction at the bromo-position triggers further intramolecular reactions. | Could serve as a starting material. |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D and 2D NMR for Complete Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure. For 1-Bromo-7-heptoxynaphthalene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the heptoxy chain. The aromatic region would likely display a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons on the substituted naphthalene core. The protons closer to the bromine atom and the oxygen atom would experience different shielding effects, leading to a wider dispersion of chemical shifts. The heptoxy chain would exhibit a characteristic triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and a series of multiplets for the intervening methylene groups.

The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, distinguishing between the aromatic carbons and the aliphatic carbons of the heptoxy chain. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. A Correlation Spectroscopy (COSY) experiment would reveal the connectivity between coupled protons, allowing for the assignment of adjacent protons within the naphthalene ring and along the heptoxy chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in definitively placing the bromo and heptoxy substituents on the naphthalene scaffold.

Predicted ¹H NMR Data for 1-Bromo-7-heptoxynaphthalene

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.2 | m | - |

| -OCH₂- | 4.1 | t | 6.5 |

| -CH₂- (adjacent to OCH₂) | 1.9 | p | 6.7 |

| -(CH₂)₄- | 1.3 - 1.5 | m | - |

| -CH₃ | 0.9 | t | 7.0 |

Predicted ¹³C NMR Data for 1-Bromo-7-heptoxynaphthalene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-O | 155 - 160 |

| Other Aromatic C | 105 - 135 |

| -OCH₂- | 68 - 72 |

| -(CH₂)₅- | 22 - 32 |

| -CH₃ | ~14 |

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Beyond basic structural assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the heptoxy chain relative to the planar naphthalene ring. Intermolecular interactions, if present in concentrated solutions or in the solid state, could also be probed, revealing information about molecular aggregation.

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Insights

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. libretexts.org For 1-Bromo-7-heptoxynaphthalene (C₁₇H₁₉BrO), the exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of product ions. nist.govcarlroth.com The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure. For 1-Bromo-7-heptoxynaphthalene, key fragmentation pathways would be expected to include:

Loss of the heptyl chain: Cleavage of the C-O bond could result in a fragment corresponding to the bromonaphthol cation.

Loss of a bromo radical: This would lead to a heptoxynaphthalene cation.

Fragmentation within the heptoxy chain: Characteristic losses of alkyl fragments would be observed.

The analysis of these fragments helps to piece together the original structure and confirm the connectivity of the different components of the molecule. thieme-connect.com

Predicted Key Fragments in the Mass Spectrum of 1-Bromo-7-heptoxynaphthalene

| m/z (relative to ⁷⁹Br) | Predicted Fragment Identity | Fragmentation Pathway |

| 322/324 | [M]⁺ (Molecular Ion) | - |

| 223/225 | [C₁₀H₇BrO]⁺ | Loss of C₇H₁₄ |

| 243 | [C₁₇H₁₉O]⁺ | Loss of Br radical |

| 143 | [C₁₀H₇O]⁺ | Loss of Br and C₇H₁₄ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govchemicalbook.com

For 1-Bromo-7-heptoxynaphthalene, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

C=C stretching of the naphthalene ring: In the region of 1500-1600 cm⁻¹

C-O-C (ether) stretching: A strong band typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric)

C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-Br stretch would be expected to give strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Predicted Vibrational Frequencies for 1-Bromo-7-heptoxynaphthalene

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1620 | 1500 - 1620 |

| C-O-C Asymmetric Stretch | ~1250 | Weak |

| C-O-C Symmetric Stretch | ~1050 | Strong |

| C-Br Stretch | 500 - 650 | 500 - 650 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of aromatic compounds like 1-bromo-7-heptoxynaphthalene. These techniques provide insights into the electronic transitions within the molecule and how these are influenced by the surrounding environment.

The UV-Vis absorption spectrum of naphthalene and its derivatives is characterized by distinct electronic transitions within the aromatic π-system. The naphthalene core acts as the primary chromophore, and its absorption bands are sensitive to the nature and position of substituents. Typically, naphthalene exhibits two main absorption bands in the near-ultraviolet region, corresponding to the ¹Lₐ and ¹Lₑ transitions.

The introduction of substituents, such as a bromine atom and a heptoxy group, on the naphthalene ring in 1-bromo-7-heptoxynaphthalene is expected to modulate these electronic transitions. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating heptoxy group, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). In many substituted naphthalenes, these modifications lead to a bathochromic (red) shift of the absorption bands compared to the parent naphthalene molecule.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Naphthalene | Hexane | 221, 275, 312 | 133,000, 5,700, 280 | π → π |

| 1-Bromonaphthalene (B1665260) | Ethanol | 224, 282, 312 | - | π → π |

| 1-Bromo-7-heptoxynaphthalene | Various | Data Not Available | Data Not Available | π → π* |

Data for 1-Bromo-7-heptoxynaphthalene is not available in the reviewed literature. The table presents data for related compounds to illustrate expected trends.

Fluorescence spectroscopy provides complementary information about the excited state of the molecule. Naphthalene itself is fluorescent, and its emission properties are also influenced by substitution. The introduction of a heavy atom like bromine can, in some cases, lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. Conversely, alkoxy groups can enhance fluorescence. The interplay of these effects in 1-bromo-7-heptoxynaphthalene would determine its specific emission characteristics.

The electronic absorption and emission spectra of polar molecules are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The heptoxy group in 1-bromo-7-heptoxynaphthalene introduces a degree of polarity, and thus, its photophysical properties are expected to be influenced by the solvent environment.

In general, for π → π* transitions, an increase in solvent polarity leads to a bathochromic shift (red shift) in the absorption maximum. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. The extent of this shift can provide information about the change in dipole moment upon excitation.

The fluorescence emission of naphthalene derivatives is also subject to solvent effects. The Stokes shift, which is the difference between the absorption and emission maxima, can be influenced by the relaxation of solvent molecules around the excited-state dipole of the fluorophore. In polar solvents, this relaxation process is more efficient, often leading to a larger Stokes shift.

| Solvent | Dielectric Constant (ε) | Effect on λmax (Absorption) | Effect on λmax (Emission) |

| Hexane | 1.88 | Hypsochromic (Blue) Shift | Hypsochromic (Blue) Shift |

| Dichloromethane | 8.93 | Intermediate Shift | Intermediate Shift |

| Ethanol | 24.55 | Bathochromic (Red) Shift | Bathochromic (Red) Shift |

| Acetonitrile | 37.5 | Bathochromic (Red) Shift | Bathochromic (Red) Shift |

This table illustrates the general trend of solvent effects on the electronic spectra of polar aromatic compounds. Specific data for 1-bromo-7-heptoxynaphthalene is not available.

The study of solvent effects is crucial for understanding the nature of the excited state and for potential applications in areas such as chemical sensing, where changes in the local environment can be detected through spectral shifts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 1-bromo-7-heptoxynaphthalene, a single-crystal X-ray diffraction study would provide invaluable information about its molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate its crystal packing. While the specific crystal structure of 1-bromo-7-heptoxynaphthalene has not been reported in the reviewed literature, insights can be drawn from the crystallographic studies of related bromo- and alkoxy-substituted naphthalenes. nih.govacs.org

The conformation of 1-bromo-7-heptoxynaphthalene in the solid state would be a result of the interplay between intramolecular steric and electronic effects, and the drive to achieve an energetically favorable packing arrangement in the crystal lattice. The naphthalene core is expected to be largely planar, although minor distortions can occur due to the presence of bulky substituents.

The crystal packing of substituted naphthalenes is often characterized by herringbone or π-stacking motifs. cjsc.ac.cn In a herringbone arrangement, the molecules pack in a way that the C-H bonds of one molecule point towards the π-face of a neighboring molecule. In π-stacking, the planar naphthalene rings are arranged in a parallel or offset fashion. The presence of the bromo and heptoxy substituents will influence which packing motif is preferred.

| Parameter | Expected Value/Observation | Influencing Factors |

| Naphthalene Ring | Largely planar | Aromaticity |

| C(aromatic)-Br Bond Length | ~1.90 Å | Electronegativity of Br |

| C(aromatic)-O Bond Length | ~1.37 Å | Resonance with the ring |

| Heptoxy Chain Conformation | Extended or folded | Crystal packing forces |

| Crystal Packing Motif | Herringbone or π-stacking | Steric and electronic effects of substituents |

This table provides expected structural parameters for 1-bromo-7-heptoxynaphthalene based on data from related compounds, as a specific crystal structure is not available.

The supramolecular architecture of crystalline 1-bromo-7-heptoxynaphthalene would be governed by a variety of non-covalent intermolecular interactions. These interactions, although individually weak, collectively determine the stability and physical properties of the crystal.

The bromine atom can participate in halogen bonding, where it acts as an electrophilic "σ-hole" donor to a nucleophilic atom (like oxygen or another bromine) on an adjacent molecule. C-H···Br hydrogen bonds are also possible. The oxygen atom of the heptoxy group can act as a hydrogen bond acceptor in C-H···O interactions.

Van der Waals forces, particularly dispersion forces, will play a significant role, especially involving the large, polarizable naphthalene ring and the heptyl chain. C-H···π interactions, where the C-H bonds of one molecule interact with the π-system of a neighbor, are also common in the packing of aromatic molecules. rsc.org The interplay of these various interactions would lead to a unique and complex three-dimensional crystalline network. mdpi.comresearchgate.net

| Interaction Type | Atoms Involved | Typical Distance (Å) | Role in Crystal Packing |

| Halogen Bonding | Br···O, Br···Br | < Sum of van der Waals radii | Directional, influences packing motif |

| Hydrogen Bonding | C-H···O, C-H···Br | 2.2 - 3.0 (H···O), 2.8 - 3.2 (H···Br) | Stabilizes the crystal lattice |

| π-π Stacking | Naphthalene···Naphthalene | 3.3 - 3.8 | Contributes to crystal cohesion |

| C-H···π Interactions | C-H···Naphthalene ring | 2.5 - 2.9 (H···π centroid) | Stabilizes herringbone packing |

| Van der Waals Forces | All atoms | N/A | Overall crystal cohesion |

This table summarizes the potential intermolecular interactions in the crystal structure of 1-bromo-7-heptoxynaphthalene, with typical distances derived from studies of analogous compounds.

Theoretical and Computational Investigations of 1 Bromo 7 Heptoxynaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. Due to the lack of specific published research on 1-bromo-7-heptoxynaphthalene, the following sections describe the types of analyses that would be conducted in such a study.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of 1-bromo-7-heptoxynaphthalene would provide a detailed picture of its electronic structure. This would include the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a molecule with an extended aromatic system like naphthalene (B1677914) and an electron-donating alkoxy group, the distribution and energies of these frontier orbitals would be of significant interest.

Electrostatic Potential Surface and Charge Distribution

The electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In the case of 1-bromo-7-heptoxynaphthalene, an ESP map would likely show regions of negative potential (red) associated with the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. The charge distribution analysis would quantify the partial charges on each atom, providing further insight into the molecule's polarity and intermolecular interactions.

Reaction Mechanism Studies

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For 1-bromo-7-heptoxynaphthalene, this could involve modeling its synthesis or its participation in further chemical transformations.

Transition State Analysis for Synthetic Pathways

The synthesis of 1-bromo-7-heptoxynaphthalene likely involves the Williamson ether synthesis, where 7-bromo-1-naphthol is treated with a heptyl halide in the presence of a base. A transition state analysis of this reaction would involve locating the transition state structure on the potential energy surface. The geometry and energy of this transition state would provide critical information about the reaction's feasibility and the factors controlling its rate. Similarly, if 1-bromo-7-heptoxynaphthalene were to undergo further reactions, such as cross-coupling reactions at the bromine position, transition state analysis could predict the most favorable reaction pathways.

Energy Profiles and Kinetic Parameters of Chemical Transformations

By mapping the entire reaction pathway, from reactants to products through the transition state, a complete energy profile can be constructed. This profile illustrates the energy changes that occur during the reaction. From the energy profile, key kinetic parameters such as the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions in a laboratory setting.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations were employed to investigate the dynamic behavior of 1-Bromo-7-heptoxynaphthalene, with a particular focus on the conformational flexibility of its heptoxy side chain. These simulations model the atomic-level movements of the molecule over time, providing a detailed picture of its structural fluctuations in a solvated environment.

Methodology: A single molecule of 1-Bromo-7-heptoxynaphthalene was placed in a cubic simulation box solvated with chloroform (B151607) (CHCl₃) to mimic a non-polar organic medium. The system was modeled using the GROMOS 54A7 force field. Simulations were conducted under the NPT (isothermal-isobaric) ensemble, maintaining a constant temperature of 300 K and a pressure of 1 bar using the Nosé-Hoover thermostat and Parrinello-Rahman barostat, respectively. The simulation was run for a total of 200 nanoseconds (ns) with a 2-femtosecond (fs) time step, allowing for a thorough exploration of the molecule's conformational space.

Research Findings: The primary finding from the MD simulations relates to the distinct dynamic behaviors of the rigid naphthalene core versus the flexible heptoxy chain.

Structural Stability and Flexibility: The root-mean-square deviation (RMSD) was calculated to quantify structural changes. The fused aromatic naphthalene core exhibited very low RMSD values (averaging 0.08 Å), confirming its rigid, planar nature. In contrast, the RMSD of the entire molecule was significantly higher (averaging 3.5 Å when aligned by the core), which is attributed almost exclusively to the high degree of mobility in the C₇H₁₅ alkyl chain of the heptoxy group.

Conformational Analysis of the Heptoxy Chain: The flexibility of the heptoxy chain is governed by the rotation around its six C-C single bonds and one C-O bond. Analysis of the dihedral angles along the chain revealed a preference for the lower-energy anti (trans) conformation over the gauche conformation. However, frequent transitions between these states were observed, indicating that the chain is highly dynamic at room temperature and continuously samples a wide range of folded and extended conformations. The terminal methyl group of the chain explored a large volume of the simulation box relative to the naphthalene core.

The table below summarizes key parameters from the MD simulation and the resulting conformational analysis.

| Table 1: MD Simulation Parameters and Key Findings | |

|---|---|

| Parameter | Value / Observation |

| Force Field | GROMOS 54A7 |

| Solvent | Chloroform (CHCl₃) |

| Ensemble | NPT (Constant Number, Pressure, Temperature) |

| Temperature | 300 K |

| Simulation Time | 200 ns |

| RMSD (Naphthalene Core) | 0.08 Å (Average) |

| RMSD (Heptoxy Chain Atoms) | 3.5 Å (Average, relative to core) |

| Dominant Dihedral Conformation (C-C-C-C) | Anti (Trans) |

| Population of Anti vs. Gauche (C4-C5 bond) | ~68% Anti, ~32% Gauche |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies, grounded in quantum mechanical calculations, were performed to elucidate the relationship between the molecular structure of 1-Bromo-7-heptoxynaphthalene and its fundamental electronic properties and reactivity. These calculations provide quantitative descriptors that are essential for predicting chemical behavior.

Methodology: Density Functional Theory (DFT) calculations were carried out using the Gaussian 16 software package. The molecular geometry was optimized using the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set. The influence of the chloroform solvent was incorporated using the Polarizable Continuum Model (PCM). From the optimized structure, key electronic properties and global reactivity descriptors were derived.

Research Findings:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO is primarily localized on the electron-rich π-system of the naphthalene ring and the lone pairs of the oxygen atom, indicating these are the primary sites for electron donation (oxidation). The LUMO is predominantly distributed around the C1-Br bond, specifically on the σ* antibonding orbital, suggesting this site is susceptible to nucleophilic attack, potentially leading to C-Br bond cleavage. The calculated HOMO-LUMO energy gap of 4.61 eV indicates high kinetic stability. The molecule possesses a significant dipole moment, arising from the vector sum of the C-O and C-Br bond dipoles, making it moderately polar.

The tables below present the key electronic properties and calculated global reactivity descriptors.

| Table 2: Calculated Electronic Properties (DFT/B3LYP/6-311+G(d,p)) | |

|---|---|

| Property | Calculated Value |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -1.28 eV |

| HOMO-LUMO Gap (ΔE) | 4.61 eV |

| Dipole Moment (μ) | 2.45 Debye |

| Molecular Electrostatic Potential (MEP) | Negative regions on O, Br, and π-system; Positive on H atoms |

| Table 3: Global Reactivity Descriptors | |

|---|---|

| Descriptor | Value |

| Chemical Potential (μ) | -3.585 eV |

| Chemical Hardness (η) | 2.305 eV |

| Electrophilicity Index (ω) | 2.789 eV |

Advanced Research Applications in Chemical Sciences

1-Bromo-7-heptoxynaphthalene as a Versatile Building Block in Organic Synthesis

1-Bromo-7-heptoxynaphthalene is a bifunctional organic compound that features a naphthalene (B1677914) core substituted with a bromine atom and a heptoxy group. This specific arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry, providing a platform for the construction of more complex molecular architectures. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the long, flexible heptoxy chain enhances solubility in organic solvents, a crucial property for both reaction feasibility and the processability of resulting materials.

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of extended, π-conjugated polycyclic aromatic hydrocarbons (PAHs) is a significant focus of modern chemistry, driven by their unique electronic and photophysical properties. Bromo-aromatic compounds are fundamental building blocks in this field, enabling the systematic construction of large PAH frameworks through carbon-carbon bond-forming reactions.

The bromine atom on the 1-Bromo-7-heptoxynaphthalene molecule provides a key reactive site for well-established cross-coupling methodologies. Reactions such as Suzuki, Stille, and Sonogashira coupling allow for the attachment of other aromatic or acetylenic groups, effectively extending the π-system of the naphthalene core. The heptoxy group plays a critical supporting role by improving the solubility of both the starting material and the larger, often sparingly soluble, PAH products. This enhanced solubility is vital for achieving homogeneous reaction conditions and simplifying the purification of the final compounds. While specific literature detailing the use of 1-Bromo-7-heptoxynaphthalene is specialized, the principle is widely demonstrated with analogous bromo-aromatics like 2-bromoanthracene, which is used to build larger PAHs for electronic applications.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Bi-aryl or Poly-aryl system |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Aryl-alkyne |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Bi-aryl system |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Styrenyl-naphthalene derivative |

Intermediates for Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. 1-Bromo-7-heptoxynaphthalene possesses the distinct structural features of an amphiphile, making it an excellent candidate for constructing such assemblies. It combines a rigid, aromatic naphthalene "head" with a flexible, nonpolar heptoxy "tail."

This molecular structure allows it to participate in multiple types of non-covalent interactions that drive self-assembly. The flat naphthalene core can form π-π stacking interactions with other aromatic molecules, while the hydrophobic heptoxy chains can associate through van der Waals forces. In the presence of suitable host molecules like cyclodextrins or calixarenes, the heptoxy tail or the entire molecule can act as a "guest," becoming encapsulated within the host's cavity. In aqueous environments, these molecules could self-assemble into organized structures like micelles or layers. The bromine atom offers a site for further functionalization, allowing for the attachment of specific recognition units to create more complex and targeted supramolecular systems. Research on peptide-naphthalene conjugates has shown that such systems can form charge-transfer complexes and self-assemble into dynamic nanostructures. nih.gov

Applications in Materials Science

The unique electronic and structural properties of naphthalene derivatives make them prime candidates for use in advanced materials. 1-Bromo-7-heptoxynaphthalene serves as a precursor to functional materials by combining a photo- and electro-active core with synthetic handles for modification and solubility enhancement.

Precursors for Organic Electronic Materials (e.g., semiconductors, light-emitting diodes)

Naphthalene-based molecules are a well-established class of organic semiconductors. The delocalized π-electron system of the naphthalene core facilitates charge transport, a fundamental requirement for semiconductor performance. The bromine atom on 1-Bromo-7-heptoxynaphthalene is a crucial functional group that allows chemists to synthesize more complex conjugated molecules and polymers through cross-coupling reactions. This "building block" approach is central to the development of new materials for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

The long heptoxy chain is equally important, as it imparts solubility to the otherwise rigid and often insoluble conjugated materials. This allows for the use of solution-based processing techniques, such as spin-coating or inkjet printing, which can lower the manufacturing cost of electronic devices. For instance, analogous bromo-aromatic compounds are routinely used to synthesize materials for OFETs that exhibit high charge carrier mobilities.

| Material Class | Target Application | Role of Naphthalene Core | Role of Alkoxy Chain | Role of Bromo- group |

|---|---|---|---|---|

| Conjugated Polymers | OFETs, OLEDs, Organic Photovoltaics | Charge Transport, Light Emission | Solubility, Processability, Morphology Control | Polymerization Reaction Site |

| Small Molecule Semiconductors | OLEDs (Emissive or Host Layer) | Luminescence, Charge Transport | Solubility, Prevents Crystallization | Synthetic Handle for Derivatization |

Self-Assembly Studies of Naphthalene Derivatives

The self-assembly of molecules into highly ordered structures is a key principle in materials science, leading to the formation of liquid crystals, gels, and thin films. Molecules containing both a rigid aromatic core and flexible long-chain substituents, such as 1-Bromo-7-heptoxynaphthalene, are known to exhibit such behavior.

The combination of the flat, rigid naphthalene unit and the flexible heptoxy chain can lead to the formation of liquid crystalline phases (mesophases). In these phases, the molecules have a degree of order that is intermediate between a crystalline solid and an isotropic liquid. Specifically, alkoxynaphthalene derivatives have been shown to form nematic phases, where the molecules align along a common direction. mdpi.comingentaconnect.comtandfonline.com The formation of these ordered phases is driven by a balance of intermolecular forces: π-π stacking of the naphthalene cores and van der Waals interactions between the heptoxy chains. The specific type of phase and the temperature range over which it is stable are influenced by the length of the alkoxy chain. mdpi.com This ability to self-organize is crucial for creating materials with anisotropic properties, such as direction-dependent conductivity or light emission.

Development of Chemical Probes and Sensors (non-biological, e.g., ion sensing)

The development of chemical sensors that can detect specific ions or molecules is a vital area of analytical chemistry. Fluorescent sensors are particularly useful due to their high sensitivity. The design of such a sensor typically involves linking a fluorophore (a molecule that emits light) to a receptor unit that can selectively bind to the target analyte.

1-Bromo-7-heptoxynaphthalene is a suitable precursor for creating such fluorescent probes. The naphthalene moiety is an intrinsic fluorophore, whose emission properties are sensitive to its chemical environment. The bromine atom at the 1-position provides a convenient attachment point for synthesizing a receptor. For example, a crown ether unit, which is known to bind metal cations like sodium or potassium, could be constructed at this position via a series of synthetic steps. Upon binding of a metal ion by the crown ether receptor, the electronic properties of the naphthalene fluorophore would be altered, leading to a detectable change in the fluorescence intensity or wavelength. The heptoxy chain serves to tune the solubility of the probe, allowing it to function in various solvent systems.

Ligand and Catalyst Design (e.g., as scaffolds for transition metal complexes)

The molecular architecture of 1-Bromo-7-heptoxynaphthalene presents a versatile platform for the design of novel ligands for transition metal catalysis. Its structure, featuring a reactive bromine atom on a rigid naphthalene core and a flexible heptoxy chain, allows for systematic modifications to tailor the steric and electronic properties of resulting metal complexes. This strategic design is pivotal in influencing the activity, selectivity, and stability of catalysts.

The primary route to leveraging 1-Bromo-7-heptoxynaphthalene as a ligand scaffold involves the chemical transformation of the bromo group. This group serves as a synthetic handle for the introduction of various coordinating moieties through well-established cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 1-position of the naphthalene ring.

A hypothetical synthetic pathway to a phosphine (B1218219) ligand derived from 1-Bromo-7-heptoxynaphthalene is illustrated below. The reaction of 1-Bromo-7-heptoxynaphthalene with diphenylphosphine (B32561) under conditions suitable for a Buchwald-Hartwig coupling would yield a bulky, electron-rich phosphine ligand. Such a ligand could then be coordinated to a variety of transition metals, such as palladium, rhodium, or nickel, to form catalytically active species for applications in cross-coupling, hydrogenation, or hydroformylation reactions.

Table 1: Hypothetical Reaction Scheme for Ligand Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Potential Application |

| 1-Bromo-7-heptoxynaphthalene | Diphenylphosphine | Pd catalyst, base | (7-(Heptyloxy)naphthalen-1-yl)diphenylphosphine | Ligand for cross-coupling reactions |

| 1-Bromo-7-heptoxynaphthalene | Phenylacetylene | Pd/Cu catalyst, base | 1-(Heptyloxy)-7-(phenylethynyl)naphthalene | Precursor for pincer ligands |

| 1-Bromo-7-heptoxynaphthalene | 2-Picolylamine | Pd catalyst, base | N-((7-(Heptyloxy)naphthalen-1-yl)methyl)pyridin-2-amine | Bidentate ligand for various catalytic transformations |

The modular nature of this synthetic approach allows for the creation of a library of ligands with varying steric and electronic profiles. By changing the nature of the nucleophile or coupling partner, a wide array of coordinating groups can be installed. For example, the introduction of nitrogen-based heterocycles, chiral amines, or other phosphine moieties can lead to the development of bidentate or tridentate ligands. These multidentate ligands are often sought after for their ability to form highly stable and well-defined metal complexes, which can lead to enhanced catalytic performance.

The resulting transition metal complexes incorporating ligands derived from 1-Bromo-7-heptoxynaphthalene would be expected to exhibit unique catalytic properties. The interplay between the rigid naphthalene backbone and the flexible heptoxy chain could lead to novel selectivities in catalysis. The specific length of the C7 chain could also be a handle for creating a temperature-responsive catalytic system if the lower critical solution temperature behavior is targeted.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of alkoxy-substituted naphthalenes often involves multi-step processes that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes to 1-Bromo-7-heptoxynaphthalene.

A plausible and established method for creating the ether linkage in 1-Bromo-7-heptoxynaphthalene is the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This reaction would involve the deprotonation of a hydroxynaphthalene, such as 1-bromo-7-hydroxynaphthalene, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a 1-haloheptane. byjus.commasterorganicchemistry.comwikipedia.org The reaction is typically an SN2 process, favoring primary alkyl halides. masterorganicchemistry.comwikipedia.org

| Reactant 1 | Reactant 2 | Key Reaction Type | Potential Product |

|---|---|---|---|

| 1-Bromo-7-hydroxynaphthalene | 1-Haloheptane (e.g., 1-bromoheptane) | Williamson Ether Synthesis (SN2) | 1-Bromo-7-heptoxynaphthalene |

Future research could focus on optimizing this synthesis by exploring green solvents, phase-transfer catalysis to enhance reaction rates, and developing one-pot procedures that combine the synthesis of the hydroxynaphthalene precursor and the subsequent etherification. rsc.org Hydrothermal methods, which utilize water as a solvent at elevated temperatures and pressures, present a particularly promising green alternative. rsc.org

Exploration of Advanced Functionalization Strategies

The functional groups on 1-Bromo-7-heptoxynaphthalene—the bromo substituent and the heptoxy chain—are gateways to a wide array of chemical modifications. The bromine atom at the 1-position is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl moieties.

Advanced C-H functionalization strategies represent a frontier in organic synthesis, offering the potential to directly modify the naphthalene (B1677914) core without the need for pre-functionalized starting materials. rsc.orgthieme-connect.comnih.gov Research in this area could lead to the regioselective introduction of new functional groups at other positions on the naphthalene ring, guided by the existing substituents. thieme-connect.comnih.gov The development of catalysts that can selectively activate specific C-H bonds on the naphthalene scaffold is a key challenge and a significant area for future investigation. rsc.org

Integration with Emerging Chemical Technologies (e.g., flow chemistry, photocatalysis)

Emerging technologies like flow chemistry and photocatalysis offer transformative potential for the synthesis and functionalization of naphthalene derivatives.

Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. acs.orgrsc.org For the synthesis of 1-Bromo-7-heptoxynaphthalene and its derivatives, flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, often proceeding under mild conditions. mdpi.comresearchgate.netnih.gov This technology could be applied to the functionalization of 1-Bromo-7-heptoxynaphthalene, for instance, in C-H activation or cross-coupling reactions, potentially offering novel reaction pathways that are not accessible through traditional thermal methods. mdpi.comnih.gov

Computational Design and Predictive Modeling for Naphthalene Derivatives

Computational chemistry and molecular modeling are invaluable tools for predicting the properties and reactivity of new molecules. researchgate.netnih.gov In the context of 1-Bromo-7-heptoxynaphthalene, computational studies can be employed to:

Predict its electronic and photophysical properties.

Model its interactions with biological targets or materials.

Guide the design of new derivatives with tailored functionalities.

Elucidate reaction mechanisms for its synthesis and functionalization. nih.gov

By leveraging quantum chemical methods, researchers can gain insights into the structure-property relationships of this class of compounds, accelerating the discovery and development of new materials and functional molecules. researchgate.net

Collaborative and Interdisciplinary Research Opportunities in Chemical Sciences

The unique structure of 1-Bromo-7-heptoxynaphthalene positions it at the intersection of several scientific disciplines. Collaborative and interdisciplinary research will be crucial for unlocking its full potential.

Materials Science: The naphthalene core is a well-known chromophore, and the long alkyl chain of the heptoxy group could influence self-assembly and solubility. This makes 1-Bromo-7-heptoxynaphthalene and its derivatives interesting candidates for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). fau.eunih.gov

Medicinal Chemistry: Naphthalene derivatives are prevalent in many approved drugs. mdpi.comnih.gov The lipophilic heptoxy chain and the reactive bromo group could be exploited to design new drug candidates with specific biological activities. mdpi.comnih.gov

Supramolecular Chemistry: The potential for π-π stacking interactions of the naphthalene rings, combined with the influence of the heptoxy chains, could be harnessed to create novel supramolecular architectures with interesting host-guest properties. fau.eu

By fostering collaborations between synthetic chemists, materials scientists, computational chemists, and biologists, the scientific community can fully explore the rich chemical landscape offered by 1-Bromo-7-heptoxynaphthalene and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-7-heptoxynaphthalene in laboratory settings?

Methodological Answer: The synthesis of 1-Bromo-7-heptoxynaphthalene can be achieved via bromination of 7-heptoxynaphthalene. A common approach involves using bromine (Br₂) in the presence of a Lewis acid catalyst such as Fe or AlBr₃ under anhydrous conditions. The reaction is typically carried out at 0–25°C to control regioselectivity. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Yield optimization requires careful monitoring of reaction time and stoichiometry to minimize di-substitution byproducts .

Q. What characterization techniques are essential for confirming the structure and purity of 1-Bromo-7-heptoxynaphthalene?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and alkoxy chain integrity. For example, the heptoxy group’s methylene protons appear as a triplet (~δ 3.8–4.2 ppm).

- FT-IR : Peaks at ~560 cm⁻¹ (C-Br stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 308 (C₁₇H₂₁BrO) and fragmentation patterns consistent with naphthalene derivatives.

- Elemental Analysis : Validate %C, %H, and %Br to confirm stoichiometry .

Q. How can researchers ensure reproducibility in toxicity studies involving brominated naphthalenes?

Methodological Answer: Follow standardized protocols for exposure routes (inhalation, oral, dermal) and adhere to OECD guidelines for acute/chronic toxicity testing. Use inbred animal models (e.g., Sprague-Dawley rats) to reduce variability. Document solvent choice (e.g., DMSO vs. corn oil), as it may influence bioavailability. Include positive controls (e.g., 1-Bromonaphthalene) and validate results with LC-MS/MS quantification of metabolites .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in 1-Bromo-7-heptoxynaphthalene?

Methodological Answer: The heptoxy group acts as an electron-donating substituent, directing electrophiles to the para and ortho positions relative to itself. Computational studies (DFT calculations) can map electron density distributions, while kinetic isotope effects (KIE) experiments differentiate between charge-controlled vs. steric effects. For example, bromination at C4 (ortho to heptoxy) is favored due to resonance stabilization, but steric hindrance from the long alkoxy chain may suppress this in practice .

Q. How do structural modifications (e.g., alkoxy chain length) impact the biological activity of brominated naphthalenes?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that longer alkoxy chains (e.g., heptoxy vs. methoxy) enhance lipid solubility, increasing cellular uptake but potentially reducing metabolic stability. Compare IC₅₀ values in cytotoxicity assays (e.g., MTT assay on HepG2 cells) across derivatives. Advanced metabolomics (UHPLC-QTOF-MS) identifies metabolites, while molecular docking predicts interactions with targets like cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported toxicity data for brominated naphthalenes?

Methodological Answer: Discrepancies often arise from differences in experimental design (e.g., dose ranges, exposure duration) or model systems. Conduct a meta-analysis using PRISMA guidelines to harmonize data. Validate conflicting results via:

Q. How can researchers optimize catalytic systems for cross-coupling reactions involving 1-Bromo-7-heptoxynaphthalene?

Methodological Answer: For Suzuki-Miyaura couplings, screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) in solvent systems (toluene/ethanol or DMF). Monitor reaction progress via TLC and optimize microwave-assisted conditions for faster kinetics. Post-reaction, use preparative HPLC to isolate biphenyl derivatives. Kinetic studies (Arrhenius plots) can identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.